molecular formula C9H11ClFNO B13036023 (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13036023
M. Wt: 203.64 g/mol
InChI Key: BYTVMEMMBGDOMU-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroacetophenone and (S)-alaninol.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Uniqueness

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL, also known as a chiral amino alcohol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₁ClFNO
  • Molecular Weight : 203.64 g/mol
  • CAS Number : 1336812-68-0

Biological Activity Overview

The compound has been studied for various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Its activity is often attributed to its ability to interact with specific receptors and enzymes within biological systems.

  • Receptor Modulation : The compound may act as a modulator of sigma receptors, which are implicated in neuroprotection and cancer therapy.
  • Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit certain enzymes involved in inflammatory pathways.

1. Neuroprotective Effects

A study assessed the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases.

2. Anticancer Activity

Research involving cancer cell lines demonstrated that this compound exhibited cytotoxic effects against various cancer types. The compound's mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Cell cycle arrest

3. Anti-inflammatory Properties

In vivo studies demonstrated that the compound could reduce inflammation markers in animal models of arthritis. It was shown to decrease levels of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics. The half-life in rat models was reported to be over 60 minutes, suggesting good stability and bioavailability.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

BYTVMEMMBGDOMU-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)F)N)O

Origin of Product

United States

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